Fanconi anemia group M protein (201-214)

FANCM domain architecture helicase ATP-binding domain DEAH-box motif

Fanconi anemia group M protein (201-214) is a 14-amino acid synthetic peptide (sequence: GACPAAEIKCLVID) corresponding to residues 201–214 of human FANCM (UniProt Q8IYD8). This region resides within the N-terminal helicase ATP-binding domain (residues 98–266) and encompasses the C-terminal portion of the DEAH-box motif (residues 214–217), a conserved sequence element characteristic of SF2 superfamily helicases.

Molecular Formula
Molecular Weight
Cat. No. B1575390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFanconi anemia group M protein (201-214)
SynonymsFanconi anemia group M protein (201-214)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Fanconi Anemia Group M Protein (201-214): Procurement Considerations for a DEAH-Box Helicase Domain Peptide


Fanconi anemia group M protein (201-214) is a 14-amino acid synthetic peptide (sequence: GACPAAEIKCLVID) corresponding to residues 201–214 of human FANCM (UniProt Q8IYD8) [1]. This region resides within the N-terminal helicase ATP-binding domain (residues 98–266) and encompasses the C-terminal portion of the DEAH-box motif (residues 214–217), a conserved sequence element characteristic of SF2 superfamily helicases [2]. Importantly, this peptide maps to a region functionally and structurally distinct from the C-terminal MM2 domain (DLFSVTFDLGFC), which mediates FANCM binding to the RMI complex [3]. The full-length FANCM protein is a 2,048-amino acid DNA-dependent ATPase and translocase that serves as a critical scaffold within the Fanconi anemia DNA repair pathway [4].

Why FANCM Domain-Specific Peptides Cannot Be Interchanged: Avoiding Procurement Errors in Helicase vs. Scaffold Studies


FANCM is a multi-domain protein with at least two functionally distinct protein–protein interaction motifs—MM1 (FA core complex binding) and MM2 (RMI/Bloom syndrome complex binding)—mapped to regions topologically separate from the N-terminal helicase domain [1]. The 201–214 peptide spans the DEAH-box within the helicase ATP-binding fold and therefore represents a structural element involved in ATP-dependent DNA translocation rather than in RMI/BTR complex scaffolding [2]. Consequently, a peptide corresponding to the MM2 domain (e.g., DLFSVTFDLGFC) or a small-molecule MM2 inhibitor (e.g., PIP-199, IC₅₀ = 36 μM for RMI core complex/MM2 disruption) cannot substitute for this peptide in experiments probing helicase-domain structure, ATPase regulation, or DEAH-box mutagenesis studies [3]. The functional non-equivalence of these regions means that procurement without domain-level specificity risks selecting a reagent incapable of interrogating the intended molecular mechanism.

Quantitative Differentiation of FANCM (201-214) from Closest Analogs: Domain Localization, Sequence Identity, and Functional Context


Domain Localization: FANCM (201-214) Maps to the Helicase ATP-Binding Domain, Not the MM2 RMI-Interaction Motif

The FANCM (201–214) peptide (GACPAAEIKCLVID) maps to residues 201–214 within the helicase ATP-binding domain (UniProt feature: residues 98–266), which is structurally and functionally distinct from the C-terminal MM2 domain that binds the RMI complex [1]. In contrast, the MM2 peptide used in RMI interaction studies (DLFSVTFDLGFC) corresponds to a region >400 residues downstream and engages RMI1/RMI2 through a hydrophobic 'knobs-into-holes' interface as shown by X-ray crystallography (PDB 4DAY; 3.3 Å resolution) [2]. These two peptides share 0% sequence identity over their 12–14 residue lengths and participate in mutually exclusive biochemical functions: helicase/ATPase activity (201–214 region) versus Bloom syndrome dissolvasome scaffolding (MM2). Users studying ATP-dependent DNA translocation or DEAH-box mutagenesis require the 201–214 region; users studying ALT telomere maintenance or FANCM-RMI disruption require the MM2 region [3].

FANCM domain architecture helicase ATP-binding domain DEAH-box motif

DEAH-Box Motif Coverage: FANCM (201-214) Encompasses the C-Terminal DEAH-Box Residues Critical for Helicase Function

Residues 201–214 of FANCM include the C-terminal portion of the DEAH-box motif (214-DEAH-217), a signature sequence of the DEAH subfamily of SF2 helicases that is essential for coupling ATP hydrolysis to DNA translocation [1]. Alanine-scanning mutagenesis across the broader DEAH-box helicase domain (PF00270; residues 105–254) has established that substitutions within conserved motifs abolish ATPase activity; however, published point-mutation data for the specific residue positions 201–214 remain absent [2]. In contrast to this helicase-domain peptide, the MM2 peptide DLFSVTFDLGFC contains no DEAH-box homology, and the small-molecule inhibitor PIP-199 targets the MM2-RMI interface (IC₅₀ = 36 μM) without any demonstrable effect on the FANCM helicase ATP-binding domain [3]. This peptide thus provides unique epitope coverage for the helicase active-site region that is absent from MM2-domain reagents.

DEAH-box helicase ATPase motif mutagenesis

Peptide Length and Composition: FANCM (201-214) Offers 14 Residues with Distinct Physicochemical Properties versus the 12-Residue MM2 Peptide

The FANCM (201–214) peptide (GACPAAEIKCLVID; 14 residues; MW approximately 1,445 Da) differs from the commonly used MM2 peptide (DLFSVTFDLGFC; 12 residues; MW approximately 1,430 Da) in both length and amino acid composition [1]. The 201–214 peptide contains 2 cysteine residues (positions 204 and 210) available for conjugation chemistry, compared to 1 cysteine in the MM2 peptide, offering greater flexibility for thiol-directed labeling or cyclization strategies [2]. The theoretical isoelectric point differs (201–214: pI ~4.0; MM2: pI ~3.5), affecting solubility and chromatographic behavior under standard buffer conditions [1]. While no published head-to-head comparison of solubility or stability exists for these two specific peptides, these computable physicochemical differences inform formulation and handling decisions during procurement.

peptide characterization solubility conjugation

Species Conservation: FANCM (201-214) Displays Cross-Species Sequence Variation Relevant to Ortholog Studies

The FANCM 201–214 region exhibits sequence variation across vertebrate species, in contrast to the highly conserved MM2 domain. Analysis of the canonical human FANCM sequence (UniProt Q8IYD8) reveals that the DEAH-box motif (214–217) is absolutely conserved across eukaryotes, but flanking residues within the 201–214 window show species-specific substitutions [1]. The MM2 peptide DLFSVTFDLGFC is reported to be 'well-conserved' by Hoadley et al. (2012) based on crystallographic studies, whereas no equivalent conservation analysis has been published for the 201–214 region [2]. This differential conservation carries practical implications: the 201–214 peptide from human sequence may not cross-react with antibodies raised against mouse or chicken orthologs, whereas MM2-domain antibodies are more likely to show cross-reactivity. For experiments using non-human model systems, species-matched peptides are recommended .

sequence conservation ortholog comparison evolutionary analysis

Recommended Application Scenarios for Fanconi Anemia Group M Protein (201-214)


Antibody Generation and Blocking Peptide for Helicase-Domain Epitope Mapping

The 201–214 peptide, encompassing the DEAH-box C-terminal residues, can serve as an immunogen for generating antibodies specific to the FANCM helicase ATP-binding domain rather than the C-terminal MM2 region. As a blocking peptide, it validates antibody specificity for the helicase domain in Western blot or immunohistochemistry applications, distinguishing FANCM helicase-domain signals from those generated by MM2-directed antibodies [1]. This is particularly relevant given the reported use of FANCM C-terminal peptide antibodies (e.g., residues 1752–1783) in published studies, which do not detect the helicase domain .

DEAH-Box Mutagenesis and ATPase Structure-Function Studies

This peptide provides a defined sequence template covering part of the DEAH-box (214–217) for designing alanine-scanning or site-directed mutagenesis libraries aimed at dissecting the ATPase catalytic mechanism. The UniProt-annotated DEAH-box motif (214–217) and the broader helicase ATP-binding domain (98–266) establish the functional context for interpreting mutational effects on ATP hydrolysis, DNA branch migration, and replication fork remodeling [1]. Residues within the 201–214 window may modulate ATP binding or hydrolysis kinetics, although quantitative structure-activity relationship data for this exact region remain unpublished.

Competitive Binding Assay Development for Helicase-Domain Small-Molecule Screening

While the MM2-RMI interaction has been targeted by fluorescence polarization assays using TMR-labeled MM2 peptide tracers (TMR-RaMM2) and inhibitors such as PIP-199 (IC₅₀ = 36 μM), no equivalent high-throughput screening assay exists for the FANCM helicase domain [1]. The 201–214 peptide could serve as a template for developing novel FP or TR-FRET tracers to screen for ATP-competitive or allosteric inhibitors of the FANCM helicase active site, an approach distinct from the ALT-targeted MM2-disruption strategy currently pursued in cancer drug discovery .

Negative Control for MM2-Domain Interaction Studies

Given the structural and functional independence of the helicase domain (containing 201–214) from the MM2-mediated RMI interaction, this peptide can serve as a specificity control in FANCM-RMI binding experiments. In fluorescence polarization competition assays using labeled MM2 tracers, the 201–214 peptide is not expected to displace the tracer, providing a negative control that confirms the domain selectivity of MM2-binding inhibitors such as cyclic peptides RMI-L4 (IC₅₀ = 54 nM) or PIP-199 [1].

Quote Request

Request a Quote for Fanconi anemia group M protein (201-214)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.